Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S2/c1-5-30-19(28)17-13(2)22-20(32-17)23-16(27)12-31-18-14-8-6-7-9-15(14)26(21(29)24-18)11-10-25(3)4/h5-12H2,1-4H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRVYMJXSFHQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing research findings, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a hexahydroquinazoline ring that contributes to its biological activity.
- Functional Groups : It contains a thioacetamido group and a methylthiazole carboxylate, which are crucial for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the thio group suggests potential inhibitory action on certain enzymes involved in metabolic pathways.
- Receptor Modulation : Given its structure, it may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
Antitumor Activity
Recent studies have highlighted the compound’s antitumor properties. For instance:
- Cell Viability Assays : In vitro tests demonstrated that at concentrations of 50 μM, the compound significantly reduced cell viability in cancer cell lines such as HT1080 fibrosarcoma cells. This suggests a potential role in cancer therapy by inhibiting tumor cell proliferation .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Cytokine Production : In experiments where macrophages were treated with the compound, there was a notable decrease in pro-inflammatory cytokines like TNF-alpha and IL-6. This indicates that it may modulate immune responses .
Case Study 1: Antitumor Efficacy in HT1080 Cells
In a controlled study, HT1080 cells were treated with varying concentrations of the compound. The results indicated:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The data suggest a dose-dependent reduction in cell viability, confirming the compound's potential as an antitumor agent .
Case Study 2: Anti-inflammatory Response in Macrophages
Another study evaluated the anti-inflammatory effects of the compound on LPS-stimulated macrophages. The findings were as follows:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 500 | 300 |
| Compound (50 μM) | 200 | 150 |
These results indicate that treatment with the compound significantly reduced cytokine levels compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
